molecular formula C11H14O2 B8267665 (E)-1-Methoxy-2-(2-methoxyvinyl)-3-methylbenzene

(E)-1-Methoxy-2-(2-methoxyvinyl)-3-methylbenzene

Cat. No.: B8267665
M. Wt: 178.23 g/mol
InChI Key: IKUDTXAAFLCIFX-BQYQJAHWSA-N
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Description

(E)-1-Methoxy-2-(2-methoxyvinyl)-3-methylbenzene is an organic compound characterized by the presence of a methoxy group, a methoxyvinyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methoxy-2-(2-methoxyvinyl)-3-methylbenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the reaction of a suitable methoxy-substituted benzaldehyde with a methoxyvinyl phosphorus ylide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methoxy-2-(2-methoxyvinyl)-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxyvinyl group to a methoxyethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxy-substituted benzaldehydes or benzoic acids.

    Reduction: Formation of methoxyethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated methoxyvinylbenzene derivatives.

Scientific Research Applications

(E)-1-Methoxy-2-(2-methoxyvinyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-Methoxy-2-(2-methoxyvinyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and methoxyvinyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-bromo-1-methoxy-2-(2-methoxyvinyl)benzene: Similar structure with a bromine substituent.

    1-Methoxy-4-[(E)-2-methoxyvinyl]benzene: Similar structure with different substitution pattern on the benzene ring.

    5-[(E)-2-Methoxyvinyl]-7-methyl-1H-indazole: Contains a methoxyvinyl group but with an indazole core structure.

Uniqueness

(E)-1-Methoxy-2-(2-methoxyvinyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-methoxy-2-[(E)-2-methoxyethenyl]-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-4-6-11(13-3)10(9)7-8-12-2/h4-8H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUDTXAAFLCIFX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C=COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OC)/C=C/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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